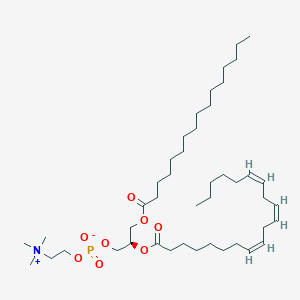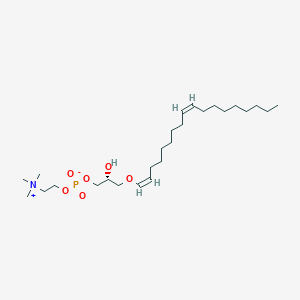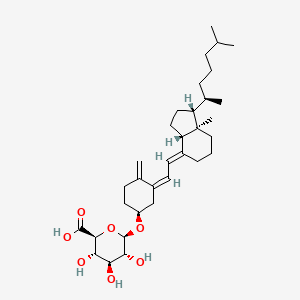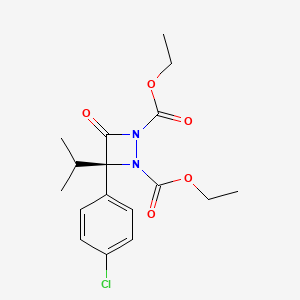![molecular formula C26H22ClN3O6 B1264308 2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide](/img/structure/B1264308.png)
2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide is a N-acylindole.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis and Intermediates : The compound is involved in the synthesis of various intermediates and products like Methyl 5-methoxyindole-2-acetate, highlighting its role in complex organic syntheses (Modi, Oglesby, & Archer, 2003).
Herbicide Decomposition : Studies on photoassisted Fenton reaction for the decomposition of metolachlor (a related compound) in water demonstrate the potential environmental applications of this compound (Pignatello & Sun, 1995).
Antimalarial Activity : Research on related indole compounds shows promising antimalarial activity, suggesting potential therapeutic applications for similar compounds (Werbel et al., 1986).
Dephosphorylation Reactions : The compound's derivatives have been studied for their reactions with organophosphates, indicating their usefulness in toxic organophosphate degradation (Manfredi et al., 2016).
Pharmaceutical Applications : The compound's derivatives are highlighted in patents for their diverse pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic properties (Habernickel, 2002).
Dakin–West Reaction : The compound plays a role in the Dakin–West reaction to synthesize novel acetamides, demonstrating its utility in organic chemistry (Tian et al., 2014).
Dye Intermediates : It's involved in the synthesis and characterization of dye intermediates, indicating its significance in the dye industry (Drabina et al., 2009).
Cyclopalladation Studies : Its derivatives have been used to study cyclopalladation of aniline derivatives, crucial for understanding complex palladium-catalyzed reactions (Mossi, Klaus, & Rys, 1992).
Environmental and Biological Implications
Metabolism Studies : Research on related chloroacetamide herbicides provides insights into their metabolism in human and rat liver microsomes, relevant for understanding their environmental and health effects (Coleman et al., 2000).
Photophysical Properties : The compound's derivatives have been studied for their photophysical properties, important for applications in materials science and photonics (Khalid et al., 2020).
Anticancer and Analgesic Activities : Its derivatives have been explored for potential anticancer, anti-inflammatory, and analgesic activities, indicating their therapeutic value (Rani et al., 2014).
Antimicrobial Agents : Derivatives of the compound have shown promising antibacterial and antifungal activities, suggesting their use in combating microbial infections (Debnath & Ganguly, 2015).
Enzyme Inhibition Studies : Studies on its derivatives show activity against various enzymes like acetylcholinesterase, providing insights into its potential use in treating neurological disorders (Rehman et al., 2013).
Glycoside Synthesis : The compound is involved in the synthesis of glycosides, crucial for developing pharmaceuticals and understanding carbohydrate chemistry (Jeanloz, Walker, & Sinaỹ, 1968).
Herbicidal Activities : Its derivatives have been synthesized and assessed for herbicidal activities, demonstrating their potential in agricultural applications (Kai et al., 1998).
Radical Arylation Studies : Its iodinated derivatives have been used in radical arylations, essential for the synthesis of complex organic compounds (Crich & Rumthao, 2004).
CRMP 1 Inhibitors for Lung Cancer : It's used in the design of CRMP 1 inhibitors, showing potential in lung cancer treatment (Panchal, Rajput, & Patel, 2020).
Diels–Alder Reactions : The compound plays a role in Diels–Alder reactions, important for creating diverse organic structures (Ibata et al., 1986).
Cyclic Hydroxamic Acids Synthesis : It's used in the synthesis of cyclic hydroxamic acids, key in developing bioactive compounds (Hartenstein & Sicker, 1993).
Herbicide Synthesis and Testing : Its derivatives have been synthesized for herbicidal testing, showing significant activity against various weeds (Kai et al., 1998).
Eigenschaften
Produktname |
2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide |
|---|---|
Molekularformel |
C26H22ClN3O6 |
Molekulargewicht |
507.9 g/mol |
IUPAC-Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C26H22ClN3O6/c1-15-21(13-25(32)28-14-17-11-19(30(34)35)7-10-24(17)31)22-12-20(36-2)8-9-23(22)29(15)26(33)16-3-5-18(27)6-4-16/h3-12,31H,13-14H2,1-2H3,(H,28,32) |
InChI-Schlüssel |
TWKARRBOKOIBHF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCC4=C(C=CC(=C4)[N+](=O)[O-])O |
Kanonische SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCC4=C(C=CC(=C4)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



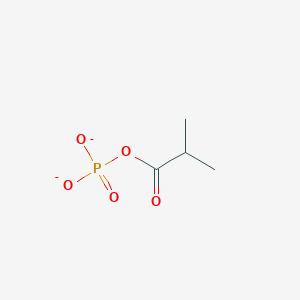
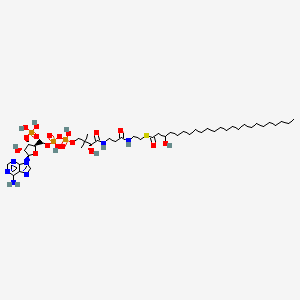
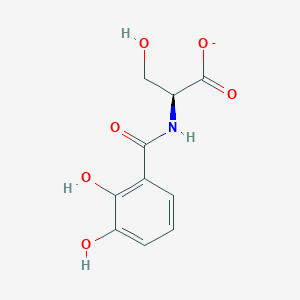
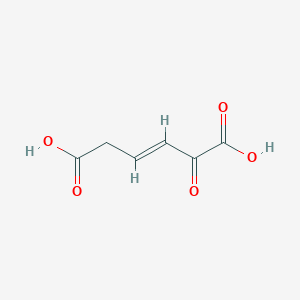
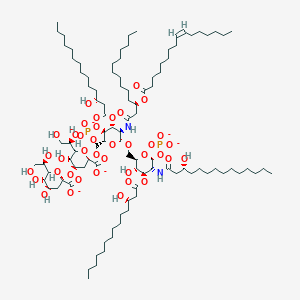
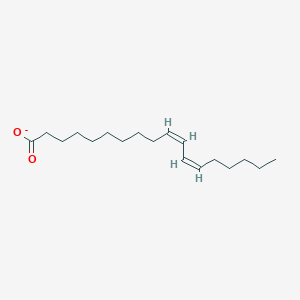
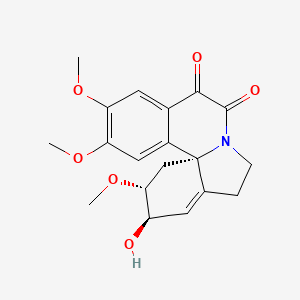

![1-tetradecanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264240.png)
